4-(3-BOC-Aminophenyl)phenol
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Overview
Description
4-(3-BOC-Aminophenyl)phenol, also known as 3-[(tert-butoxycarbonyl)amino]-4’-hydroxy-1,1’-biphenyl, is a chemical compound with the molecular formula C17H19NO3. It is a biphenyl derivative where one phenyl ring is substituted with a tert-butoxycarbonyl (BOC) protected amino group and the other with a hydroxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Phenolic compounds are known to interact with a wide range of targets in the body. They can act as antioxidants, neutralizing harmful free radicals, and they can also interact with enzymes and cell receptors to influence various biochemical pathways .
Mode of Action
The mode of action of phenolic compounds can vary greatly depending on the specific compound and target. Some phenolic compounds can inhibit enzymes, others can bind to cell receptors and modulate their activity, and others can act as antioxidants, neutralizing harmful free radicals .
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways. For example, they can modulate the activity of enzymes involved in inflammation and pain, influence pathways involved in cell growth and differentiation, and affect pathways involved in the metabolism of other compounds .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary greatly depending on the specific compound. Some phenolic compounds are well absorbed and widely distributed throughout the body, while others are poorly absorbed and rapidly excreted .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include reduced inflammation, modulation of cell growth and differentiation, and protection against oxidative stress .
Action Environment
The action of phenolic compounds can be influenced by various environmental factors, including the presence of other compounds, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)phenol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reaction: The protected amino phenyl compound is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically uses a boronic acid derivative of the phenol and a palladium catalyst in the presence of a base like potassium carbonate.
Deprotection: Finally, the BOC protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(3-BOC-Aminophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-(3-BOC-Aminophenyl)phenol can be compared with other biphenyl derivatives:
4-Hydroxybiphenyl: Lacks the amino group, making it less versatile in synthetic applications.
4-Aminobiphenyl: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
4-(3-Aminophenyl)phenol: Similar structure but without the BOC protection, making it more reactive and less stable.
The presence of both the BOC-protected amino group and the hydroxyl group in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLITKIBPWKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-25-1 |
Source
|
Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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